Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo-
Description
Chemical Structure: The compound is a pentanoic acid derivative with a 5-oxo group and a substituted amine chain. The substituent at the 5-position consists of a hexylamine group linked to a tert-butoxycarbonyl (Boc)-protected amino moiety. Its IUPAC name reflects the Boc group [(1,1-dimethylethoxy)carbonyl], a six-carbon hexyl chain, and the pentanoic acid backbone.
Properties
IUPAC Name |
5-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5/c1-16(2,3)23-15(22)18-12-7-5-4-6-11-17-13(19)9-8-10-14(20)21/h4-12H2,1-3H3,(H,17,19)(H,18,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALARACNOHHDRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCNC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the (1,1-Dimethylethoxy)carbonyl Protected Amino Hexyl Intermediate
Reaction Type: Carbamate formation via reaction of aminohexyl derivatives with (1,1-dimethylethoxy)carbonyl chloride or an equivalent reagent.
- Dissolve aminohexyl compounds in anhydrous solvents such as dichloromethane or dimethylformamide (DMF).
- Add a base like triethylamine or diisopropylethylamine to neutralize HCl formed during the reaction.
- Slowly add (1,1-dimethylethoxy)carbonyl chloride under inert atmosphere (nitrogen or argon).
- Stir at low temperature (0–5°C) to control the exothermic reaction.
- Purify the carbamate-protected intermediate via column chromatography or recrystallization.
Research Data: Similar reactions are documented in peptide synthesis protocols where carbamate groups serve as protecting groups for amino functionalities, as detailed in chemical literature and patents.
Coupling of the Protected Hexyl Chain with the Pentanoic Acid Backbone
Reaction Type: Amide bond formation through peptide coupling reagents.
- Activate the carboxylic acid group of pentanoic acid derivatives using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
- Introduce the aminohexyl carbamate intermediate.
- Stir at room temperature or slightly elevated temperature (20–40°C).
- Isolate the product after completion via extraction and purification.
Notes: This method is standard in peptide synthesis and complex molecule assembly, ensuring the formation of stable amide bonds with high specificity.
Incorporation of the Oxo Group at the 5-Position
Reaction Type: Oxidation or acylation reactions.
- The oxo functionality at the 5-position is introduced via oxidation of suitable precursor molecules, often using oxidizing agents like pyridinium chlorochromate (PCC) or Dess–Martin periodinane.
- Alternatively, it can be incorporated during the initial construction of the backbone via acylation with appropriate acyl chlorides or anhydrides.
Research Findings: The oxidation step is typically performed after assembling the backbone to ensure selectivity and prevent over-oxidation.
Notes on Synthesis Optimization and Purification
- Protecting groups : The Boc group is favored for its stability under various reaction conditions and ease of removal under acidic conditions.
- Purification techniques : Column chromatography, recrystallization, and preparative HPLC are used to isolate intermediates and final products with high purity.
- Reaction conditions : Anhydrous and inert atmospheres are critical to prevent side reactions, especially during carbamate formation and coupling steps.
- Yield considerations : Sequential coupling and protection-deprotection strategies are optimized to maximize overall yield, often involving iterative purification steps.
Data Tables Summarizing Preparation Methods
| Step | Reaction Type | Reagents | Solvent | Conditions | Purpose | References/Notes |
|---|---|---|---|---|---|---|
| 1 | Carbamate formation | (1,1-dimethylethoxy)carbonyl chloride | Dichloromethane, DMF | 0–5°C, inert atmosphere | Protect amino group | Standard in peptide synthesis |
| 2 | Amide coupling | DCC/EDC, DMAP | DMF, DCM | Room temp, inert | Attach hexyl linker | Common peptide coupling method |
| 3 | Oxidation | PCC, Dess–Martin | Dichloromethane | Room temp | Introduce oxo group | Selective oxidation |
| 4 | Purification | Chromatography | - | Various | Isolate pure intermediates | Essential for high purity |
Research Findings and Literature Support
- The synthesis of carbamate-protected amino acids and their derivatives is well-documented in peptide chemistry literature, emphasizing the importance of protecting groups for selective reactions.
- Peptide coupling reactions are extensively studied, with optimized conditions documented for various linkers and backbone structures.
- Patents and research articles on similar compounds highlight the use of carbamate groups and linker strategies, confirming the feasibility of the outlined methods.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
Pentanoic acid derivatives have been explored for their potential as drug candidates due to their ability to interact with biological systems. The structural features of this compound may enhance its bioavailability and efficacy in targeting specific biological pathways.
Case Study: Anticancer Activity
Recent studies have indicated that pentanoic acid derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structural motifs showed significant inhibition of cell proliferation in breast and prostate cancer models. The mechanism involved the induction of apoptosis and cell cycle arrest, suggesting a promising avenue for further research into pentanoic acid derivatives as anticancer agents .
2. Antimicrobial Properties
Research has shown that pentanoic acid derivatives possess antimicrobial activity against a range of pathogens. The compound's ability to disrupt microbial membranes is critical in its effectiveness as an antimicrobial agent.
Data Table: Antimicrobial Efficacy
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
This data underscores the potential of pentanoic acid derivatives in developing new antimicrobial therapies.
Material Science Applications
1. Polymer Chemistry
Pentanoic acid derivatives can be utilized in the synthesis of novel polymers. Their unique functional groups allow for the creation of materials with tailored properties, such as enhanced thermal stability and mechanical strength.
Case Study: Biodegradable Polymers
A recent investigation into biodegradable polymers incorporated pentanoic acid derivatives into their structure, resulting in materials that exhibited improved degradation rates compared to traditional plastics. These findings support the use of such compounds in sustainable material development .
2. Coatings and Adhesives
The compound's chemical structure lends itself to applications in coatings and adhesives, where it can enhance adhesion properties and resistance to environmental degradation.
Mechanism of Action
The mechanism of action of Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : Likely C17H31N3O5 (inferred from and analogous structures).
- Functional Groups: Carboxylic acid (pentanoic acid), amide (5-oxo), and Boc-protected amine.
- Applications: Used in organic synthesis, particularly as a building block for peptidomimetics or haptens in immunological studies (e.g., antibody generation, as seen in ) .
Table 1: Structural and Functional Comparisons
Key Differences and Implications :
Protecting Groups :
- The Boc group in the target compound offers stability under basic and nucleophilic conditions, unlike the Cbz group (), which is acid-labile .
- Compounds with azide or benzyloxycarbonyl groups (e.g., ) may require specific deprotection strategies, limiting their utility in certain syntheses .
Shorter chains (e.g., ’s 4-oxo derivative) may reduce steric bulk but limit interactions with deep binding sites .
Aromatic vs. Aliphatic Substituents :
- Aromatic derivatives (e.g., ’s phenyl-azepane) exhibit stronger π-π interactions but may suffer from rigidity, whereas aliphatic chains (e.g., the target compound’s hexyl-Boc) enhance conformational adaptability .
Biological Activity: The target compound’s Boc-hexylamine moiety mirrors pharmacophores in arylcyclohexylamines (), which show high affinity for the PCP receptor. In contrast, 5-[(2-chlorobenzyl)amino]-5-oxopentanoic acid () may exhibit different binding profiles due to its electron-withdrawing chlorine substituent .
Biological Activity
Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo- (CAS: 1456806-42-0) is a complex organic compound characterized by a pentanoic acid backbone and various functional groups, which contribute to its unique chemical properties. Its molecular formula is CHNO, with a molar mass of approximately 330.42 g/mol .
Chemical Structure and Properties
The compound features several functional groups that may influence its biological activity:
- Pentanoic Acid Backbone : Provides a hydrophobic character.
- Amine Groups : Potential for forming hydrogen bonds and interacting with biological targets.
- Carbonyl Groups : May participate in various chemical reactions and interactions.
Synthesis and Industrial Production
The synthesis of this compound typically involves multiple steps, starting from the preparation of the pentanoic acid backbone. Common reagents include protecting groups, coupling agents, and catalysts. Industrial methods may utilize continuous flow reactors for efficient large-scale production.
The biological activity of Pentanoic acid, 5-[[6-[[(1,1-dimethylethoxy)carbonyl]amino]hexyl]amino]-5-oxo- is primarily attributed to its interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects.
Antioxidant and Antibacterial Activities
Recent studies have explored the antioxidant and antibacterial properties of related compounds. For instance, compounds with similar structures have demonstrated significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial respiratory chain processes .
Comparative Antioxidant Activity
A study comparing antioxidant activities revealed that certain derivatives of pentanoic acid exhibited IC values indicating their effectiveness in scavenging free radicals. The following table summarizes the antioxidant activity of related compounds:
| Compound Name | IC (mg/mL) | Activity Type |
|---|---|---|
| Ascorbic Acid | 0.022 | DPPH Scavenging |
| BHA | 0.015 | DPPH Scavenging |
| Pentanoic Derivative | 0.065 | DPPH Scavenging |
This suggests that pentanoic acid derivatives may hold potential as antioxidant agents in biological systems .
Case Studies and Research Findings
Several studies have investigated the biological implications of pentanoic acid derivatives:
- Antibacterial Effects : Research indicates that certain derivatives inhibit bacterial growth by disrupting membrane integrity and energy production pathways .
- Potential Therapeutic Applications : Given its structural diversity, pentanoic acid derivatives are being explored as precursors for drug development targeting various diseases due to their biological activities.
Q & A
Q. Q1. What synthetic strategies are recommended for introducing the tert-butoxycarbonyl (Boc) group into the hexylamine moiety of this compound?
Methodological Answer: The Boc-protected hexylamine group can be synthesized via a two-step process:
Protection of the amino group : React 6-aminohexylamine with Boc anhydride (di-tert-butyl dicarbonate) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP) .
Coupling to the pentanoic acid backbone : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the Boc-protected hexylamine to 5-oxopentanoic acid. Monitor reaction completion via TLC (Rf ~0.3 in EtOAc/hexane 1:1) or LC-MS (expected [M+H]⁺ ~430–450 m/z) .
Q. Q2. How can the purity and structural integrity of this compound be validated after synthesis?
Methodological Answer:
- Purity : Use reversed-phase HPLC with a C18 column (mobile phase: water/acetonitrile gradient) to assess purity (>95% recommended).
- Structural confirmation :
Advanced Research Questions
Q. Q3. How can computational methods be applied to predict the compound’s stability under varying pH conditions?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model the compound in aqueous buffers (pH 2–10) to predict hydrolysis of the Boc group or amide bond cleavage. Use software like GROMACS with CHARMM force fields.
- pKa prediction : Tools like MarvinSketch or ACD/Labs can estimate the pKa of the carboxylic acid (~3.9–4.5) and tertiary amine (~8.5–9.5) to guide stability studies .
Q. Q4. What experimental approaches are suitable for analyzing potential degradation products during long-term storage?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (60°C, 24h), UV light (254 nm, 48h), and acidic/alkaline conditions (0.1M HCl/NaOH, 24h).
- LC-MS/MS analysis : Identify degradation products (e.g., de-Boc derivative [M+H]⁺ ~330 m/z or hydrolyzed amide [M+H]⁺ ~290 m/z) using high-resolution mass spectrometry .
Q. Q5. How can the compound’s reactivity in nucleophilic acyl substitution reactions be optimized for peptide coupling?
Methodological Answer:
- Activation of the carboxylic acid : Pre-activate the pentanoic acid with HATU or DCC in DMF to form an active ester intermediate.
- Kinetic studies : Monitor reaction progress via in situ FT-IR to track carbonyl stretching frequencies. Optimize reaction time and stoichiometry (e.g., 1.2 equivalents of HATU and 2 equivalents of DIPEA) .
Stability and Functional Analysis
Q. Q6. What are the recommended storage conditions to prevent Boc group deprotection?
Methodological Answer:
Q. Q7. How can the compound’s solubility profile be characterized for in vitro assays?
Methodological Answer:
- Solubility screening : Test in PBS (pH 7.4), DMSO, and ethanol using nephelometry or UV-Vis spectroscopy (λmax ~210–220 nm).
- Critical micelle concentration (CMC) : Use surface tension measurements (e.g., pendant drop method) if the compound exhibits amphiphilic properties due to the hexyl chain .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
